molecular formula C23H18N2O B1298043 1-Trityl-1H-imidazole-2-carbaldehyde CAS No. 67478-50-6

1-Trityl-1H-imidazole-2-carbaldehyde

Cat. No.: B1298043
CAS No.: 67478-50-6
M. Wt: 338.4 g/mol
InChI Key: QYVILFCVZUELEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trityl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C23H18N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trityl group (triphenylmethyl) attached to the imidazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Imidazole derivatives are known to undergo various chemical reactions, including condensation with amino acids . This suggests that 1-Trityl-1H-imidazole-2-carbaldehyde may interact with its targets through similar mechanisms.

Result of Action

Safety data suggests that the compound may cause skin and eye irritation, and may also affect the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, inhalation, and contact with skin and eyes. The compound should be handled with personal protective equipment in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-Trityl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others are non-covalent interactions such as hydrogen bonding or hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the body .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to a buildup of certain metabolites. Additionally, it can affect the activity of cofactors, altering their availability and function in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells by specific membrane transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1H-imidazole-2-carboxaldehyde with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the trityl-protected imidazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Trityl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trityl group can be removed under acidic conditions, allowing for further functionalization of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products Formed:

    Oxidation: 1-Trityl-1H-imidazole-2-carboxylic acid.

    Reduction: 1-Trityl-1H-imidazole-2-methanol.

    Substitution: 1H-imidazole-2-carbaldehyde.

Scientific Research Applications

1-Trityl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as a precursor for functionalized imidazole derivatives.

Comparison with Similar Compounds

    1H-Imidazole-2-carboxaldehyde: Lacks the trityl group, making it less stable and reactive.

    1-Trityl-1H-imidazole-4-carboxaldehyde: Similar structure but with the aldehyde group at the 4-position, leading to different reactivity and applications.

    1-Trityl-1H-imidazole-2-methanol: A reduced form of the aldehyde, used in different synthetic pathways.

Uniqueness: 1-Trityl-1H-imidazole-2-carbaldehyde is unique due to the presence of both the trityl protecting group and the aldehyde functional group. This combination provides stability and versatility, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-tritylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVILFCVZUELEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347140
Record name 1-Trityl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67478-50-6
Record name 1-Trityl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.5 g of 2-imidazole carboxaldehyde was dissolved in 20 ml of dimethylformamide, 2.18 ml of triethylamine and 4.3 g of triphenylmethyl chloride were added to the above solution, and then the resulting mixture was stirred at room temperature for 24 hours. A saturated sodium bicarbonate aqueous solution and chloroform were added to the reaction solution, and the resulting organic layer was collected, washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate, followed by evaporation of the solvent. The residue was subjected to silica gel chromatography eluted with dichloromethane-methanol (50:1) to obtain 4.717 g of 1-triphenylmethyl-2-imidazole carboxaldehyde.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of imidazole-2-carboxaldehyde (1.00 g, 10.4 mmol) in DMF (16 mL) was added N,N-diisopropylethylamine (4.0 mL, 23.0 mmol) followed by a solution of trityl chloride (3.19 g, 11.4 mmol) in DMF (10 mL), and the mixture was stirred at 30° C. for 21 h. The mixture was concentrated in vacuo then dissolved in EtOAc (60 mL). The solution was washed with saturated NaHCO3(aq) (2×30 mL) and brine (15 mL) then dried (MgSO4) and concentrated in vacuo. Purification of the crude material by column chromatography on silica gel (20% EtOAc/hexanes) gave a yellow solid (1.63 g, 46%). 1H NMR (CDCl3) δ 7.03 (s, 1H), 7.12 (m, 6H), 7.32 (m, 10H), 9.23 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
46%

Synthesis routes and methods III

Procedure details

A cooled (−78° C.) yellow solution of 1-(triphenylmethyl)imidazole (25.000 g; 80.542 mmol) in anhydrous THF (750 ml) was treated dropwise (in 55 min.) with a 1.6M solution of butyllithium in hexanes (55.35 ml; 88.560 mmol). After addition, the resulting pink homogeneous solution was further stirred at −78° C., under nitrogen, for 30 min. before a solution of anhydrous DMF (6.8 ml; 88.186 mmol) in anhydrous THF (40 ml) was added dropwise (in 40 min.). The resulting mixture was additionally stirred at −78° C., under nitrogen, for 1 h before aq. sat. NH4Cl (50 ml) was added dropwise. Ether (300 ml) and water (400 ml) were successively added, and this mixture was allowed to warm-up to rt. The yellow organic layer was additionally washed with water (300 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. The crude was purified by FC (DCM/MeOH=30/1) to give the pure product 1-trityl-1H-imidazole-2-carbaldehyde as a pale yellow solid which was further dried under HV (20.660 g; 76%). LC-MS: tR=1.03 min.; [M+H]+: no ionisation.
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
55.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Trityl-1H-imidazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Trityl-1H-imidazole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Trityl-1H-imidazole-2-carbaldehyde
Reactant of Route 4
1-Trityl-1H-imidazole-2-carbaldehyde
Reactant of Route 5
1-Trityl-1H-imidazole-2-carbaldehyde
Reactant of Route 6
1-Trityl-1H-imidazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.